REACTION_SMILES
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[CH3:16][OH:17].[ClH:1].[NH2:2][CH2:3][CH2:4][C:5](=[O:6])[O:7][CH3:8].[s:9]1[c:10]([CH:14]=[O:15])[cH:11][cH:12][cH:13]1>>[NH:2]([CH2:3][CH2:4][C:5](=[O:6])[O:7][CH3:8])[CH2:14][c:10]1[s:9][cH:13][cH:12][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccs1
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Name
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Type
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product
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Smiles
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COC(=O)CCNCc1cccs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |